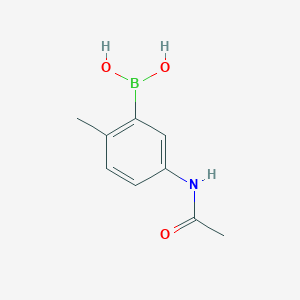

5-Acetamido-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetamido-2-methylphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in bioconjugation and carbohydrate synthesis. The compound is characterized by the presence of an acetamido group and a boronic acid moiety, which can interact with vicinal diol moieties of carbohydrates, suggesting its utility in selective bioconjugation processes .

Synthesis Analysis

The synthesis of o-acetamidophenylboronic acid and its derivatives has been explored, with a focus on enhancing stability and reactivity. An intramolecular O-B interaction has been established, which stabilizes the boronate esters against hydrolysis and accelerates esterification . This stabilization is crucial for the compound's potential use as a protecting group in carbohydrate synthesis. Additionally, the synthesis of related compounds, such as 5-acetamido-2,6-anhydro-3,5-dideoxy-D-erythro-L-manno-nonic acid, involves transformations and catalytic hydrogenation, indicating the versatility of acetamido-boronic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, has been investigated using computational methods and spectroscopy. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied, providing insights into the structural characteristics of acetamido-containing compounds .

Chemical Reactions Analysis

The reactivity of p-acetamidophenylboronic acid has been demonstrated through the electrochemical cleavage of the carbon-boron bond, yielding p-acetamidophenol under neutral pH conditions. This reaction is significant for the development of electrically controlled drug delivery systems, showcasing the chemical versatility of acetamido-boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamido-boronic acids and their derivatives are influenced by their molecular structure. The presence of the acetamido group and boronic acid moiety contributes to their reactivity and stability. Computational studies, including HOMO and LUMO analysis, NBO analysis, and MEP performed by the SDD method, have been used to determine charge transfer, stability, and hyper-conjugative interactions within the molecule. These studies suggest that compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have high first hyperpolarizability, making them suitable for non-linear optical (NLO) studies and broad-spectrum antimicrobial activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

(5-acetamido-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBSHDWYEWWMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441028 |

Source

|

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-methylphenylboronic acid | |

CAS RN |

1060661-55-3 |

Source

|

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)